molecular formula C10H13N B1338150 1-(p-Tolyl)cyclopropanamine CAS No. 503417-31-0

1-(p-Tolyl)cyclopropanamine

Cat. No. B1338150
M. Wt: 147.22 g/mol
InChI Key: UHXDLMRMRJQZPC-UHFFFAOYSA-N
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Description

1-(p-Tolyl)cyclopropanamine is a chemical compound with the CAS Number: 503417-31-0. It has a molecular weight of 147.22 and its IUPAC name is 1-(4-methylphenyl)cyclopropanamine .


Molecular Structure Analysis

The InChI code for 1-(p-Tolyl)cyclopropanamine is 1S/C10H13N/c1-8-2-4-9(5-3-8)10(11)6-7-10/h2-5H,6-7,11H2,1H3 . This indicates that the molecule consists of a cyclopropane ring attached to a p-tolyl group (a methyl-substituted phenyl group) and an amine group .

Scientific Research Applications

CNS Biological Targeting

1-(p-Tolyl)cyclopropanamine, as a cyclopropanamine compound, has been identified for its relevance in central nervous system (CNS) applications. It targets Lysine-specific demethylase-1 (LSD1), an enzyme that demethylates histones in histone 3, impacting gene expression. LSD1 inhibitors, including cyclopropanamine derivatives, are being explored as potential therapeutic agents for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Asymmetric Synthesis

Cyclopropanamine compounds have shown significant promise in asymmetric synthesis. For instance, they have been utilized in enantioselective Mannich reactions, demonstrating superior reactivity and control compared to traditional catalysts. This has been especially effective in producing derivatives with high enantio- and diastereoselectivity, offering a path to create various biologically active compounds with precise molecular configurations (Bandar & Lambert, 2013).

Nucleotide Analogue Synthesis

Enantiomerically pure cyclopropylphosphonate analogues of nucleotides have been synthesized using 1-(p-Tolyl)cyclopropanamine derivatives. These analogues are significant as they represent constrained forms of antiviral 1-alkenylphosphonic acid derivatives of purines, thus holding potential for antiviral drug development (Midura, Krysiak, & Mikołajczyk, 2003).

Constrained Analogs of Bioactive Compounds

The asymmetric cyclopropanation of chiral 1-phosphorylvinyl p-tolyl sulfoxides using sulfur ylides and diazoalkanes has been explored. This process is instrumental in creating constrained analogs of biologically active compounds, such as cyclopropylphosphonate analogs of nucleotides and cyclic analogs of phaclofen (Mikołajczyk, 2005).

Brønsted Base Catalysis

Cyclopropanamine derivatives, specifically cyclopropenimines, have been identified as effective Brønsted base catalysts. These compounds have facilitated high levels of enantioselectivity in Michael reactions, proving their efficacy in large-scale synthesis and providing a new approach to catalysis (Bandar & Lambert, 2012).

Organic Synthesis

Novel approaches in organic synthesis have been developed using cyclopropanamine derivatives. For example, N-cyclopropyldecahydroacridine-1,8-dione derivatives have been synthesized under microwave irradiation, showcasing the efficiency and versatility of these compounds in creating new organic structures (Tu et al., 2005).

Catalytic Cyclopropanation

Iron(II) complexes with cyclopropanamine derivatives have been utilized in the catalytic cyclopropanation of styrene, demonstrating significant potential in the synthesis of cyclopropanes with varied stereochemical outcomes. This highlights their utility in producing structurally diverse organic compounds (Hamaker, Mirafzal, & Woo, 2001)

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 1-(p-Tolyl)cyclopropanamine can be found online . It’s important to handle this chemical with appropriate safety measures.

properties

IUPAC Name

1-(4-methylphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10(11)6-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXDLMRMRJQZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514361
Record name 1-(4-Methylphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Tolyl)cyclopropanamine

CAS RN

503417-31-0
Record name 1-(4-Methylphenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503417-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of p-tolunitrile (1195 mg, 10.00 mmol) in dry Et2O (50 mL) was treated at −78° C. with Ti(Oi-Pr)4 (3.22 mL, 11.00 mmol) followed by EtMgBr (7.33 mL of a 3.0 M solution in Et2O, 22.00 mmol). The resulting yellow suspension was stirred at −78° C. for 10 min, then warmed up to rt. To the resulting black suspension was added BF3.Et2O (2.47 mL, 20.00 mmol) and the reaction mixture was stirred at rt for 1 h. Aqueous 1N HCl (30 mL) was carefully added, followed by Et2O and then 10% aqueous NaOH (100 mL). The layers were separated and the aq. layer extracted with Et2O. The combined org. extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The crude residue was purified by FC(CH2Cl2/MeOH/NH4OH, 1:0:0→90:10:0.5) to get the title amine as a yellow oil. TLC: rf (CH2Cl2/MeOH/NH4OH, 95:5:0.5)=0.46. LC-MS-conditions 07b: tR=0.49 min; [M+H]+=148.29.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Cadwallader, TR Tiburcio… - The Journal of Organic …, 2022 - ACS Publications
We report a method for the synthesis of carbamoyl fluorides from secondary amines using bench-stable, inexpensive, and readily accessible starting materials that, when combined, …
Number of citations: 7 pubs.acs.org

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